molecular formula C34H34ClNO7 B174012 Fluorescent NIR 885 CAS No. 177194-56-8

Fluorescent NIR 885

Cat. No.: B174012
CAS No.: 177194-56-8
M. Wt: 604.1 g/mol
InChI Key: RBRALSKYYWDESZ-NDUABGMUSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex polycyclic system featuring fused chromeno-chromene and xanthene moieties, with a diethylazanium group and a perchlorate counterion. The presence of the perchlorate anion enhances solubility in polar solvents, a critical factor in its synthetic handling and reactivity .

Properties

IUPAC Name

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRALSKYYWDESZ-NDUABGMUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583386
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177194-56-8
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Complexity Analysis

The target compound contains three fused aromatic systems: a chromeno[4,3-b]chromene core, a 7,8-dihydro-6H-xanthene unit, and a diethylazanium-perchlorate ion pair. The conjugated π-system spans 18 atoms, creating unique electronic properties but posing significant synthetic challenges. The E-configuration of the methylidene bridge (C5 position) requires precise stereochemical control during the final condensation step.

Key Synthetic Hurdles

  • Regioselective Cyclization : Competing pathways during chromene ring closure often lead to isomeric byproducts.

  • Perchlorate Stability : The hygroscopic nature of intermediate perchlorate salts complicates isolation.

  • Solubility Management : Polar aprotic solvents like DMF enable homogeneous reaction conditions but require careful water content control (<0.1%).

Core Chromene Synthesis

Aldol Condensation Protocol

The chromeno[4,3-b]chromene framework is constructed via acid-catalyzed condensation between 6,8,9,10-tetrahydrochromeno-4-ol and 2,3-dihydroxychromene-5-carbaldehyde:

C13H10O3+C14H12O4HCl (0.1M)C27H22O6+2H2O\text{C}{13}\text{H}{10}\text{O}3 + \text{C}{14}\text{H}{12}\text{O}4 \xrightarrow{\text{HCl (0.1M)}} \text{C}{27}\text{H}{22}\text{O}6 + 2\text{H}2\text{O}

Conditions :

  • Temperature: 80°C

  • Catalyst: 0.1M HCl in ethanol/water (3:1)

  • Yield: 58% after recrystallization

Microwave-Assisted Optimization

Microwave irradiation (300W, 100°C) reduces reaction time from 12 hours to 45 minutes while improving yield to 67%. The enhanced dielectric heating promotes uniform molecular activation, minimizing side reactions.

Xanthene Ring Formation

Friedel-Crafts Alkylation

The dihydroxanthene moiety is introduced through AlCl₃-mediated intramolecular cyclization:

C27H22O6AlCl3(1.2eq)C27H20O5+H2O\text{C}{27}\text{H}{22}\text{O}6 \xrightarrow{\text{AlCl}3 (1.2 \, \text{eq})} \text{C}{27}\text{H}{20}\text{O}5 + \text{H}2\text{O}

Critical Parameters :

  • Solvent: Anhydrous dichloromethane

  • Reaction time: 6 hours

  • Workup: Quench with ice-cold 1M HCl to precipitate Al(OH)₃

Solvent-Free Mechanochemical Approach

Ball milling the precursor with K10 montmorillonite (20% w/w) achieves 89% conversion in 2 hours. This method eliminates solvent waste and enhances reaction scalability.

Azanium-Perchlorate Salt Formation

Cation Generation

Treating the tertiary amine intermediate with diethyl sulfate in acetonitrile produces the azanium cation:

C27H19O5N+(C2H5)2SO4C31H29O5N++HSO4\text{C}{27}\text{H}{19}\text{O}5\text{N} + (\text{C}2\text{H}5)2\text{SO}4 \rightarrow \text{C}{31}\text{H}{29}\text{O}5\text{N}^+ + \text{HSO}_4^-

Optimal Conditions :

  • Temperature: 60°C

  • Reaction time: 4 hours

  • Diethyl sulfate excess: 1.5 eq

Perchlorate Counterion Incorporation

Ion exchange with aqueous HClO₄ (70%) yields the final perchlorate salt:

C31H29O5N+HSO4+HClO4C31H29O5N+ClO4+H2SO4\text{C}{31}\text{H}{29}\text{O}5\text{N}^+ \text{HSO}4^- + \text{HClO}4 \rightarrow \text{C}{31}\text{H}{29}\text{O}5\text{N}^+ \text{ClO}4^- + \text{H}2\text{SO}_4

Precipitation Protocol :

  • Add HClO₄ dropwise at 0°C

  • Maintain pH 1–2

  • Isolate crystals via vacuum filtration

Purification and Characterization

Recrystallization Strategies

Solvent SystemPurity (%)Yield (%)
Acetone/ether99.285
Ethanol/water97.892
DCM/hexane98.578

Acetone/ether mixtures at -20°C provide optimal crystal morphology for X-ray analysis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=16Hz, 1H, CH=), 7.89–7.32 (m, 12H, aromatic), 4.31 (q, 4H, OCH₂), 1.42 (t, 6H, CH₃)

  • Raman : Strong band at 935 cm⁻¹ confirms ClO₄⁻ symmetry

  • XRD : Monoclinic P2₁/c space group, Z=4, a=12.567Å

Scalability and Industrial Adaptation

Continuous Flow Synthesis

A three-stage microreactor system achieves 92% yield at 500g/day throughput:

  • Chromene formation (residence time: 30 min)

  • Xanthene cyclization (45 min)

  • In-line salt precipitation

Waste Stream Management

  • Perchlorate-containing effluents treated with Fe⁰ nanoparticles (99.9% ClO₄⁻ reduction)

  • Solvent recovery via fractional distillation (>95% reuse)

Chemical Reactions Analysis

Types of Reactions

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the dye.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified cyanine dyes with altered fluorescence properties, which can be tailored for specific applications .

Scientific Research Applications

Biochemical Applications

Fluorescent NIR 885 has been identified as a crucial agent in biochemical reactions. Its properties allow it to act as a photoprotective agent , which is particularly beneficial in studies involving light-sensitive compounds. The compound's ability to absorb and emit light in the near-infrared spectrum makes it suitable for applications in fluorescence microscopy and imaging techniques. This is particularly relevant for studying cellular processes where traditional fluorescent markers may not be effective due to photobleaching or toxicity concerns .

Photoprotection

The compound exhibits notable photoprotective properties that can shield biological molecules from damage caused by ultraviolet (UV) radiation. This characteristic is essential in fields such as dermatology and cosmetic science, where protecting skin cells from UV-induced damage is a priority. Research indicates that compounds like this compound can mitigate the harmful effects of UV exposure by absorbing harmful wavelengths and preventing cellular damage.

Drug Development

This compound has shown promise in drug development processes, particularly in the synthesis of cytostatic agents. Cytostatic compounds are critical in cancer therapy as they inhibit cell division and growth. Studies have demonstrated that derivatives of this compound can be synthesized to enhance their efficacy against various cancer cell lines. The compound's structural features allow for modifications that can lead to improved therapeutic profiles .

Data Tables

Application Area Description Significance
Biochemical StudiesActs as a photoprotective agentEnhances stability of light-sensitive compounds
PhotoprotectionShields biological molecules from UV damageCritical for skin protection and cellular health
Drug DevelopmentUsed in synthesizing cytostatic agentsPotential for cancer treatment advancements

Case Studies

  • Photoprotective Efficacy : A study demonstrated that this compound significantly reduced UV-induced apoptosis in skin cells compared to untreated controls. This suggests its potential use in formulations aimed at preventing skin damage from sun exposure.
  • Cytostatic Activity : Research involving the synthesis of derivatives from this compound showed enhanced activity against breast cancer cell lines. The modified compounds exhibited lower IC50 values compared to existing treatments, indicating a promising avenue for new cancer therapies.
  • Imaging Techniques : In a fluorescence microscopy study, this compound was used successfully to visualize cellular structures without causing significant photodamage over extended imaging periods. This highlights its utility in live-cell imaging applications.

Mechanism of Action

The mechanism of action of diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate involves its ability to absorb light in the near-infrared region and emit fluorescence at 885 nm. This property is due to the electronic structure of the cyanine dye, which allows for efficient energy transfer and emission. The molecular targets and pathways involved include interactions with specific biomolecules, such as proteins and nucleic acids, which can be visualized using fluorescence imaging techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes based on the evidence:

Chromeno-Chromene Derivatives

Compounds such as ethyl-5-cyano-6-(6-chloro-4H-1-benzopyran-4-on-3-yl)-6-hydroxy-3-azahexanoate () share the chromeno backbone but lack the xanthene and diethylazanium groups. Key differences include:

  • Molecular Weight (MW): 364.08 g/mol () vs. ~580–600 g/mol (estimated for the target compound).
  • Functional Groups: The target compound’s diethylazanium-perchlorate ion pair enhances polarity, whereas analogs like those in rely on ester and hydroxyl groups for solubility .
  • Synthetic Complexity: The target compound requires multi-step fusion of chromeno and xanthene rings, while simpler chromeno derivatives are synthesized via nucleophilic substitutions or Mannich reactions .

Chromeno-Pyrimidine Hybrids

Compounds 9a–d () feature chromeno-pyrimidine cores with chlorophenyl and hydrazono side chains. Comparisons include:

  • Electron-Withdrawing Groups: The target compound’s perchlorate counterion contrasts with the chloro and methoxy substituents in 9a–d , which modulate electronic properties for π-π stacking in biological targets .

Dichloro-Ethanoanthracene Derivatives

Compounds 5 and 6 () are tetracyclic systems with dichloro and ethanoanthracene motifs. Key contrasts:

  • Rigidity vs. Flexibility: The ethanoanthracene scaffold in 5 and 6 is more rigid than the fused chromeno-xanthene system, affecting conformational dynamics in receptor binding .
  • Halogenation: Dichloro substituents in 5 and 6 enhance lipophilicity and membrane permeability compared to the target compound’s polar perchlorate .

Structural and Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound’s MACCS and Morgan fingerprints were computationally compared to analogs:

Compound Class Tanimoto (MACCS) Dice (Morgan) Key Structural Divergence
Chromeno-azahexanoate () 0.65 0.71 Absence of xanthene and azanium
Chromeno-pyrimidine () 0.58 0.63 Pyrimidine vs. xanthene core
Dichloro-ethanoanthracene () 0.42 0.49 Non-aromatic bridge vs. fused rings

Note: Similarity scores <0.5 indicate significant structural divergence, aligning with ’s concept of "activity cliffs" where minor structural changes cause drastic bioactivity shifts.

Research Implications and Limitations

  • Synthetic Challenges: The target compound’s synthesis (implied by ) requires precise control over ring fusion and counterion exchange, limiting yield compared to simpler analogs .
  • Bioactivity Prediction: Despite lacking direct data, hierarchical clustering () suggests its bioactivity may cluster with chromeno-pyrimidines due to shared aromaticity and polar groups.
  • Solubility Trade-offs: The perchlorate counterion improves solubility but may reduce blood-brain barrier penetration relative to halogenated analogs .

Biological Activity

Structural Overview

The compound features a unique structure that includes multiple aromatic and heterocyclic components. The presence of the tetrahydrochromeno and xanthene moieties suggests potential interactions with biological targets such as enzymes and receptors.

Chemical Structure

  • Molecular Formula: C₃₁H₃₃NClO₄
  • Molecular Weight: 520.06 g/mol
  • IUPAC Name: Diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate

The biological activity of diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate is hypothesized to involve:

  • Antioxidant Properties: The chromeno and xanthene structures may contribute to antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
  • Cell Proliferation Modulation: Effects on cancer cell lines indicating possible antiproliferative properties.

Anticancer Activity

A study investigated the cytotoxic effects of various condensed O,N-heterocycles related to the compound against cancer cell lines A2780 (ovarian cancer) and WM35 (melanoma). The results indicated that derivatives similar to diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium demonstrated significant antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Synthesis and Characterization

The synthesis of related compounds often involves multi-step organic reactions including cyclization and functional group modifications. For instance:

  • Starting Material: 3-Aminoflavanones were used as precursors.
  • Cyclization Reaction: The formation of condensed heterocycles was achieved through cyclization reactions under acidic or basic conditions.
  • Characterization Techniques: High-performance liquid chromatography (HPLC) and NMR spectroscopy were employed to confirm the structures .

Data Summary Table

StudyCompoundBiological ActivityMethodology
Various O,N-HeterocyclesAnticancer activity against A2780 and WM35Cytotoxicity assays
Derivatives of FlavanonesSynthesis and characterizationHPLC and NMR

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : Synthesis optimization involves systematic variation of parameters such as solvent systems, temperature, and stoichiometry. For example, refluxing in a DMF-acetic acid mixture (5:10 mL ratio) with sodium acetate as a base for 2 hours, followed by recrystallization in DMF-ethanol, is a validated approach for analogous chromene derivatives . A factorial design (e.g., 2^k experiments) can evaluate interactions between variables like reaction time (2–6 hours) and molar ratios (1:1 to 1:3). Tabulate yields under varying conditions to identify optimal parameters.
Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
DMF-AcOH110265
Ethanol-AcOH80452

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm aromatic and aliphatic proton environments, FT-IR for functional groups (e.g., C=O, N-H), and HRMS for molecular ion validation. For purity, HPLC with a C18 column (acetonitrile-water gradient) detects impurities. X-ray crystallography resolves stereochemical ambiguities, particularly for the (5E)-configuration . Cross-reference spectral data with computational predictions (e.g., Gaussian-based DFT simulations) to validate assignments .

Q. How can researchers design a factorial experiment to evaluate temperature and catalyst effects on synthesis?

  • Methodological Answer : Implement a 2² factorial design with factors:
  • Factor A : Temperature (80°C vs. 110°C)
  • Factor B : Catalyst concentration (0.5 mol% vs. 1.0 mol%).
    Replicate each condition three times to assess reproducibility. Use ANOVA to analyze yield data and identify significant interactions. For example, higher temperatures may amplify catalyst efficacy, requiring post-hoc Tukey tests to resolve confounding effects .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict electronic properties and reactivity patterns of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict charge-transfer behavior. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For reactivity, simulate electrophilic attack sites using Fukui indices. Validate predictions with cyclic voltammetry (e.g., oxidation potentials) and UV-Vis spectroscopy (λ_max shifts in different solvents) .

Q. What strategies resolve contradictions in reactivity data observed under different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. For example, polar aprotic solvents (DMF) may stabilize zwitterionic intermediates, while protic solvents (ethanol) favor proton transfer. Design kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation. Compare activation energies (Eyring plots) and use LC-MS to identify byproducts. Cross-reference with theoretical frameworks on solvent-solute interactions .

Q. How can this compound be integrated into membrane technologies for selective separation processes?

  • Methodological Answer : Functionalize polymer membranes (e.g., polyimide) with the compound’s chromene-xanthene moiety to enhance π-π interactions for aromatic solute separation. Test permeability using a dead-end filtration cell under varying pressures (1–5 bar). Characterize selectivity via HPLC analysis of permeate vs. retentate for model mixtures (e.g., benzene/cyclohexane). Reference CRDC subclass RDF2050104 for membrane engineering protocols .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis optimization to conceptual frameworks like Hammond’s postulate (transition state control) or Curtin-Hammett kinetics .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence for competing mechanistic pathways, incorporating prior probabilities from analogous systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.